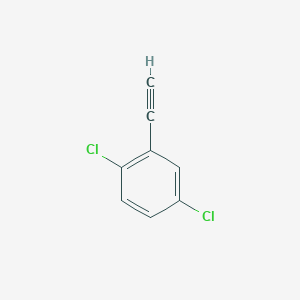
4-Hydroxy-2-methoxybenzoic acid
Descripción general
Descripción
4-Hydroxy-2-methoxybenzoic acid, also known as 4-Methoxysalicylic acid, is a derivative of methoxybenzoic . It has a molecular formula of C8H8O4 , and a molecular weight of 168.15 .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring with a hydroxyl group (OH) and a methoxy group (OCH3) attached to it, along with a carboxyl group (COOH) .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not available, it’s known that benzoic acid derivatives can undergo various reactions in the atmosphere with OH, NO3, and SO4 radicals .Physical And Chemical Properties Analysis
This compound is a solid substance . It has a melting point of 158-159 °C .Aplicaciones Científicas De Investigación
Chemical Synthesis and Industry Use
4-Hydroxy-3-methoxybenzaldehyde (vanillin), closely related to 4-Hydroxy-2-methoxybenzoic acid, is extensively used as a chemical intermediate in the pharmaceutical, perfumery, and food flavoring industries. The synthesis methods of vanillin have been thoroughly reviewed, and practical and promising synthesis methods have been proposed, highlighting its significance in various industries (Tan Ju & Liao Xin, 2003).
Pharmacological Properties
Vanillic acid, an analog of this compound, is recognized for its multiple applications across sectors like cosmetics, fruits, flavorings, and pharmaceuticals. It's particularly noted for its antioxidant, anti-inflammatory, and neuroprotective properties. However, its impact on oxidative stress-induced neurodegeneration requires further investigation, pointing towards its potential in disease treatment (A. Ingole et al., 2021).
Environmental Management
Hydroxyapatite, structurally akin to this compound, shows potential in treating air, water, and soil pollution due to its adsorption capacities, acid-base adjustability, ion-exchange capability, and good thermal stability. It's considered a multifunctional material in environmental remediation, showcasing the environmental applications of similar compounds (Maya Ibrahim et al., 2020).
Cosmetic and Therapeutic Formulations
Hydroxy acids, related to this compound, are extensively used in cosmetic and therapeutic formulations to achieve various skin benefits. However, their biological mechanisms of action require more understanding, emphasizing the need for further research in their applications and safety evaluations, especially concerning sun-exposed skin (A. Kornhauser et al., 2010).
Safety and Hazards
Mecanismo De Acción
Target of Action
It’s known that the compound is used in the synthesis of 1,3,4-oxadiazole derivatives , which have been synthesized for their potential immunosuppressive activity .
Mode of Action
It’s known that the electron-donating methoxy group enhances the nucleophilicity of the benzene ring, making it particularly reactive towards electrophilic substitution reactions .
Biochemical Pathways
It’s known that benzoic acids, which include 4-hydroxy-2-methoxybenzoic acid, are the building blocks of most of the phenolic compounds in foods . These compounds are biosynthesized using shikimate and the core phenylpropanoid pathways .
Result of Action
It’s known that 1,3,4-oxadiazole derivatives derived from 4-methoxysalicylic acid have shown potential immunosuppressive activity .
Action Environment
It’s known that proper storage of 4-methoxybenzoic acid, a related compound, is crucial to maintain its chemical integrity and ensure safety . It should be stored in a cool, dry place, away from direct sunlight and moisture .
Análisis Bioquímico
Biochemical Properties
4-Hydroxy-2-methoxybenzoic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the key interactions is with the enzyme heme oxygenase-1 (HO-1), which is involved in the degradation of heme to biliverdin, carbon monoxide, and free iron. This compound has been shown to modulate the activity of HO-1, leading to its anti-inflammatory and antioxidant effects . Additionally, this compound interacts with myeloperoxidase (MPO), an enzyme involved in the production of reactive oxygen species (ROS). By inhibiting MPO activity, this compound helps reduce oxidative stress and inflammation .
Cellular Effects
This compound exerts various effects on different types of cells and cellular processes. In hepatocytes, it has been shown to protect against carbon tetrachloride-induced hepatotoxicity by reducing lipid peroxidation and collagen content, restoring total glutathione levels, and modulating inflammatory cytokines such as TNF-α, IL-1β, IL-10, and IL-6 . In addition, this compound influences cell signaling pathways, gene expression, and cellular metabolism. For example, it has been found to decrease the activity of heme oxygenase-1 and increase the activity of myeloperoxidase, thereby modulating the cellular redox state and inflammatory response .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound binds to and inhibits the activity of myeloperoxidase, reducing the production of reactive oxygen species and oxidative stress . Additionally, this compound modulates the expression of heme oxygenase-1, leading to its anti-inflammatory and antioxidant effects . These interactions result in the modulation of various signaling pathways and gene expression, ultimately contributing to the compound’s protective effects against cellular damage and inflammation.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. Studies have shown that this compound is relatively stable and does not degrade significantly under standard laboratory conditions . Its effects on cellular function can vary depending on the duration of exposure. Long-term exposure to this compound has been found to sustain its protective effects against oxidative stress and inflammation, suggesting its potential for use in chronic conditions .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In studies involving male Wistar rats, administration of this compound at a dose of 200 μg/kg per day for 30 days significantly decreased plasma cholesterol, triglycerides, lipoproteins, phospholipids, and free fatty acids . Higher doses of this compound have been associated with increased hepatoprotective and lipid-lowering effects, but also with potential toxic effects at very high doses . It is important to determine the optimal dosage to maximize the therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways, including the shikimate and phenylpropanoid pathways . These pathways are responsible for the biosynthesis of various phenolic compounds, including hydroxybenzoic acids. The compound interacts with enzymes such as phenylalanine ammonia-lyase (PAL) and cinnamate-4-hydroxylase (C4H), which are key enzymes in the phenylpropanoid pathway . These interactions influence the metabolic flux and levels of metabolites, contributing to the overall metabolic profile of the compound.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s solubility and reactivity are influenced by the presence of the methoxy group, which affects its distribution and localization within cells . This distribution is crucial for its biological activity and therapeutic effects.
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. This compound is primarily localized in the cytoplasm, where it interacts with various enzymes and proteins involved in cellular metabolism and signaling . Additionally, post-translational modifications and targeting signals may direct this compound to specific cellular compartments or organelles, influencing its activity and function .
Propiedades
IUPAC Name |
4-hydroxy-2-methoxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O4/c1-12-7-4-5(9)2-3-6(7)8(10)11/h2-4,9H,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWYPJBKNXSRAPX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50507155 | |
| Record name | 4-Hydroxy-2-methoxybenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50507155 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90111-34-5 | |
| Record name | 4-Hydroxy-2-methoxybenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50507155 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


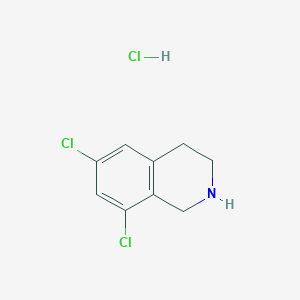
![4-Nitro-[1,1'-biphenyl]-3-amine](/img/structure/B1354575.png)
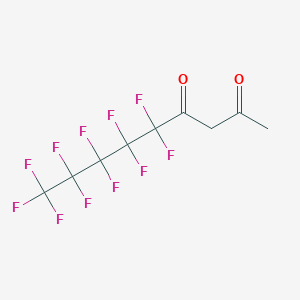
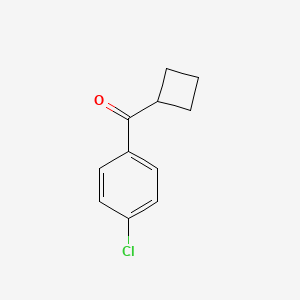
![[(S)-cyano-(3-phenoxyphenyl)methyl] 3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carboxylate](/img/structure/B1354587.png)
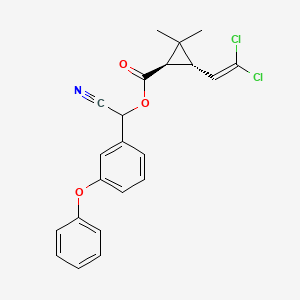

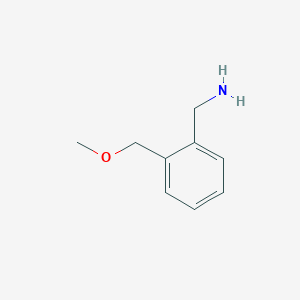
![Diethyl [(quinolin-8-yl)methyl]phosphonate](/img/structure/B1354599.png)

